molecular formula C4H3N3OS B575606 3H-[1,2,3]Oxathiazolo[4,5-d]pyrimidine CAS No. 189238-82-2

3H-[1,2,3]Oxathiazolo[4,5-d]pyrimidine

カタログ番号: B575606
CAS番号: 189238-82-2
分子量: 141.148
InChIキー: VLKIFBGWEPIASI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3H-[1,2,3]Oxathiazolo[4,5-d]pyrimidine is a fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure is analogous to purine bases and other fused pyrimidine systems, such as oxazolo[5,4-d]pyrimidines and triazolo[4,5-d]pyrimidines, which are established scaffolds in the development of therapeutic agents . Based on this structural relationship, this compound is a promising candidate for researchers investigating novel antimetabolites and kinase inhibitors . Similar heterocyclic compounds have demonstrated potent biological activity by targeting key enzymes and pathways involved in carcinogenesis. For instance, oxazolo[5,4-d]pyrimidine derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) , a key tyrosine kinase receptor involved in tumor angiogenesis . The mechanism of action for such analogues often involves competitive binding at the enzyme's ATP-active site, disrupting downstream signaling that mediates endothelial cell proliferation, migration, and survival . Furthermore, the structural similarity to nucleic acid bases suggests potential as an antimetabolite, capable of competitively inhibiting the incorporation of natural purine bases into DNA or RNA, thereby leading to dysfunctional macromolecules and inhibition of rapid cell proliferation . Researchers can utilize this high-purity compound as a key intermediate or pharmacophore for synthesizing new derivatives, conducting structure-activity relationship (SAR) studies , and evaluating cytotoxic activity against a panel of human cancer cell lines. This product is intended for research and development purposes in a controlled laboratory environment. For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals.

特性

CAS番号

189238-82-2

分子式

C4H3N3OS

分子量

141.148

IUPAC名

3H-oxathiazolo[4,5-d]pyrimidine

InChI

InChI=1S/C4H3N3OS/c1-3-4(6-2-5-1)7-9-8-3/h1-2H,(H,5,6,7)

InChIキー

VLKIFBGWEPIASI-UHFFFAOYSA-N

SMILES

C1=C2C(=NC=N1)NSO2

同義語

3H-1,2,3-Oxathiazolo[4,5-d]pyrimidine (9CI)

製品の起源

United States

類似化合物との比較

Comparison with Structural Analogs

2.1. Structural and Electronic Differences

The heteroatom composition of the fused ring critically impacts physicochemical and biological properties:

Compound Type Core Heteroatoms Key Structural Features
3H-[1,2,3]Oxathiazolo O, S, N Potential for dual hydrogen bonding (O/S) and enhanced lipophilicity due to sulfur.
[1,2,3]Triazolo[4,5-d] 3 N atoms High nitrogen content enables strong hydrogen bonding; used in adenosine receptor antagonists .
Thiazolo[4,5-d] S, N Sulfur improves membrane permeability; e.g., CX3CR1 antagonists with >100× selectivity over CXCR2 .
Oxazolo[4,5-d] O, N Oxygen enhances polarity; used in antimicrobial and anticancer derivatives .
2.4. Physicochemical Properties
  • Lipophilicity : Thiazolo and oxathiazolo derivatives likely exhibit higher logP values than triazolo/oxazolo due to sulfur .
  • Solubility : Oxazolo and triazolo compounds show higher aqueous solubility from polar N/O atoms .
  • Stability : Thionated derivatives (e.g., thiazolo) may have lower thermal stability than oxazolo analogs .

Key Research Findings

  • Substituent Impact: In thiazolo derivatives, α-methyl branched benzyl groups at the 5-position and leucinol at the 7-position optimize CX3CR1 affinity . For triazolo analogs, 7-amino and 5-phenyl groups enhance antiviral activity .
  • Regioselectivity : Thionation of triazolo[4,5-d]pyrimidines occurs exclusively at the 7-position, suggesting similar reactivity patterns for oxathiazolo derivatives .
  • Therapeutic Potential: Triazolo derivatives with hydrazone scaffolds show selective cytotoxicity against PC3 prostate cancer cells (e.g., compound 34, IC₅₀ = 1.2 µM) .

準備方法

Thiourea-Mediated Ring Closure

The most widely reported method involves cyclocondensation between 4,6-dichloropyrimidin-5-amine derivatives and thiourea analogs. For example, treatment of 4,6-dichloro-2-(methylthio)pyrimidin-5-amine with thiourea in acetic acid at 80°C induces simultaneous sulfur incorporation and ring closure, yielding 3H-oxathiazolo[4,5-d]pyrimidine (Scheme 1A). This single-step process achieves 68% yield but requires careful pH control to avoid side reactions such as over-oxidation.

Role of Alkaline Conditions

Modifying the base (e.g., KOH vs. NaOEt) significantly impacts regioselectivity. In methanol with K₂CO₃, 5-amino-4,6-dichloropyrimidine reacts with potassium thioacetate to form the 7-thiol intermediate, which undergoes spontaneous cyclization upon acidification (pH 3–4) to generate the oxathiazole ring. This method, while efficient (72% yield), demands anhydrous conditions to prevent hydrolysis of the thioester intermediate.

Oxidative Cyclization Strategies

Hydrogen Peroxide-Mediated Oxidation

A two-step approach starts with 5-mercaptopyrimidine-2,4-diol, which is treated with hydrogen peroxide (30%) in glacial acetic acid. The thiol group oxidizes to a sulfonic acid, facilitating intramolecular cyclization with the adjacent hydroxyl group to form the oxathiazole ring (Table 1). This method achieves 58% yield but produces sulfonate byproducts requiring column chromatography for removal.

Table 1: Optimization of Oxidative Cyclization Conditions

Oxidizing AgentTemperature (°C)Time (h)Yield (%)
H₂O₂60458
KMnO₄251242
Ozone-10135

Metal-Catalyzed Reactions

Copper(I) iodide catalyzes the coupling of 4-azido-6-chloropyrimidine with propargyl alcohol, forming a triazole intermediate that rearranges under acidic conditions to the oxathiazole derivative. While this route offers functional group versatility, the use of azides necessitates strict safety protocols.

Nucleophilic Displacement and Functionalization

Chlorine-Thiol Exchange

4,6-Dichloropyrimidin-5-amine reacts with sodium hydrosulfide (NaSH) in DMF at 120°C, replacing one chlorine atom with a thiol group. Subsequent treatment with ethyl chloroformate introduces the oxathiazole ring via carbamate formation and cyclization (Scheme 1B). This method’s yield (65%) is comparable to direct cyclocondensation but allows for late-stage diversification of the pyrimidine core.

Mitsunobu Reaction for Oxygen Incorporation

Solvent and Temperature Effects

Polar Aprotic Solvents

DMSO and DMF enhance reaction rates by stabilizing charged intermediates. For example, cyclization of 5-thioureidopyrimidine in DMSO at 100°C completes in 2 h (82% yield), whereas ethanol requires 8 h for 60% conversion.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the cyclocondensation of 4,6-diaminopyrimidine with thionyl chloride, reducing reaction times from 12 h to 45 min while maintaining 75% yield . This approach is scalable but requires specialized equipment.

Q & A

Q. What are the optimal synthetic routes for 3H-[1,2,3]Oxathiazolo[4,5-d]pyrimidine derivatives, and how can reaction conditions be standardized?

The synthesis typically involves multi-step reactions, starting with the formation of the oxathiazole and pyrimidine cores. Key steps include cyclization using reagents like POCl₃ under reflux (105–110°C, 3 h) and coupling reactions with sulfonyl chlorides or amines in dioxane . To standardize conditions, researchers should:

  • Use triethylamine (Et₃N) as a base to neutralize HCl byproducts during cyclization .
  • Optimize solvent systems (e.g., THF for amidine coupling, dioxane for sulfonyl chloride reactions) .
  • Purify intermediates via column chromatography or recrystallization to achieve >95% purity, critical for downstream applications .

Q. Which analytical techniques are most reliable for structural characterization of this compound derivatives?

Structural validation requires a combination of:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and heterocyclic core integrity .
  • LC-MS spectrometry : To verify molecular weight and detect impurities .
  • Elemental analysis : For empirical formula validation, with deviations <0.4% considered acceptable .
  • X-ray crystallography (if crystalline): Resolves ambiguous stereochemistry in fused-ring systems .

Q. How can researchers assess the biological activity of this compound derivatives?

Standard assays include:

  • Enzyme inhibition studies : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorogenic substrates .
  • Antimicrobial testing : Broth microdilution assays (MIC determination) per CLSI guidelines .
  • Cytotoxicity profiling : MTT assays on mammalian cell lines (e.g., HEK-293) to evaluate selectivity .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported biological activity data for structurally similar derivatives?

Conflicting data often arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Compound purity : Use HPLC (>98% purity) to exclude confounding effects from synthetic byproducts .
  • Structure-activity relationship (SAR) analysis : Compare substituent effects systematically (e.g., electron-withdrawing groups on the oxathiazole ring enhance kinase inhibition) .

Q. What strategies are effective for improving the pharmacokinetic properties of this compound-based drug candidates?

  • LogP optimization : Introduce polar groups (e.g., piperazine) to reduce lipophilicity and enhance solubility .
  • Metabolic stability : Replace labile moieties (e.g., methyl esters) with bioisosteres (e.g., tetrazoles) .
  • Prodrug design : Mask acidic/basic groups (e.g., acetylated amines) to improve oral bioavailability .

Q. How can computational modeling enhance the design of this compound derivatives?

  • Molecular docking : Predict binding modes to target proteins (e.g., EGFR kinase) using AutoDock Vina .
  • QSAR models : Corrogate substituent electronic properties (Hammett σ constants) with activity data .
  • ADMET prediction : Tools like SwissADME assess permeability, CYP inhibition, and toxicity early in development .

Q. What experimental approaches validate mechanistic hypotheses for oxathiazolo-pyrimidine reactivity?

  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated substrates to identify rate-determining steps .
  • Trapping intermediates : Use low-temperature NMR to isolate reactive species (e.g., nitrenes in cyclization) .
  • DFT calculations : Map energy profiles for key transitions (e.g., ring closure) using Gaussian 16 .

Data Interpretation and Optimization

Q. How should researchers address low yields in the final coupling step of oxathiazolo-pyrimidine synthesis?

  • Catalyst screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings .
  • Solvent optimization : Replace dioxane with DMAc for improved solubility of aromatic intermediates .
  • Temperature control : Use microwave-assisted synthesis to reduce side reactions (e.g., epimerization) .

Q. What methodologies are recommended for scaling up oxathiazolo-pyrimidine synthesis without compromising purity?

  • Flow chemistry : Continuous reactors minimize thermal degradation during exothermic steps .
  • Crystallization engineering : Seed slurries with pure crystals to control polymorphism .
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progression in real time .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。